molecular formula C20H15NO6 B015547 4-Phthalimidylmethyl-6,7-dimethoxycoumarin CAS No. 887407-36-5

4-Phthalimidylmethyl-6,7-dimethoxycoumarin

Cat. No.: B015547
CAS No.: 887407-36-5
M. Wt: 365.3 g/mol
InChI Key: DQVDKHBDSXMBEO-UHFFFAOYSA-N
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Description

4-Phthalimidylmethyl-6,7-dimethoxycoumarin is a chemical compound known for its applications as a fluorescent dye. It has the molecular formula C20H15NO6 and a molecular weight of 365.34. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin typically involves the reaction of 6,7-dimethoxycoumarin with phthalimide derivatives under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Phthalimidylmethyl-6,7-dimethoxycoumarin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is a commonly used reducing agent.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-Phthalimidylmethyl-6,7-dimethoxycoumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved in its fluorescence properties are primarily related to its chemical structure and the presence of the phthalimide and coumarin moieties .

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethyl-6,7-dimethoxycoumarin: This compound is similar in structure and also used as a fluorescent dye.

    6,7-Dimethoxycoumarin: A simpler compound that lacks the phthalimidylmethyl group but shares the coumarin core structure.

Uniqueness

4-Phthalimidylmethyl-6,7-dimethoxycoumarin is unique due to the presence of both the phthalimide and coumarin moieties, which contribute to its distinct fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence detection .

Properties

IUPAC Name

2-[(6,7-dimethoxy-2-oxochromen-4-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c1-25-16-8-14-11(7-18(22)27-15(14)9-17(16)26-2)10-21-19(23)12-5-3-4-6-13(12)20(21)24/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVDKHBDSXMBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN3C(=O)C4=CC=CC=C4C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399726
Record name 4-PHTHALIMIDYLMETHYL-6,7-DIMETHOXYCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-36-5
Record name 4-PHTHALIMIDYLMETHYL-6,7-DIMETHOXYCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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